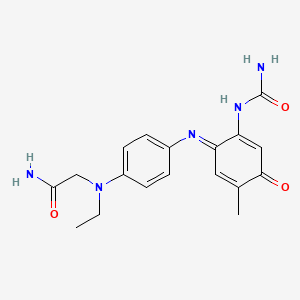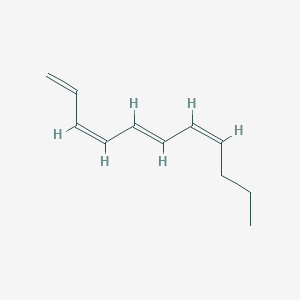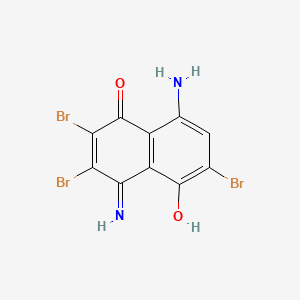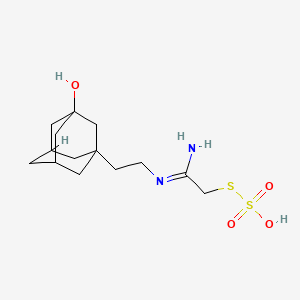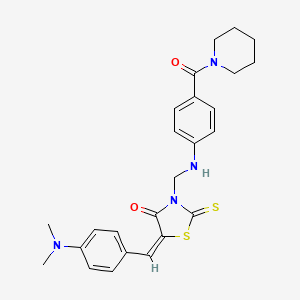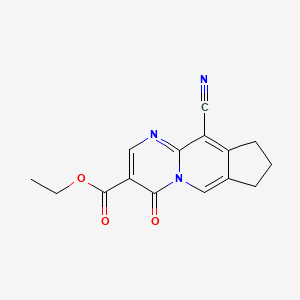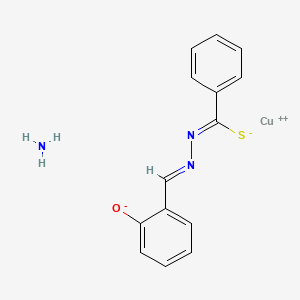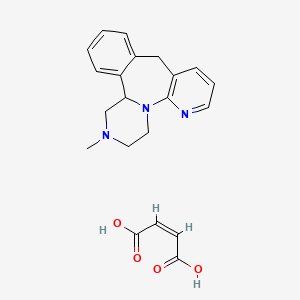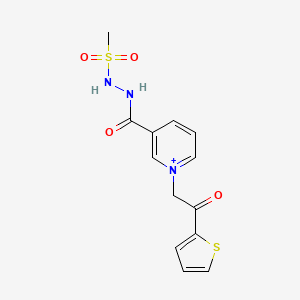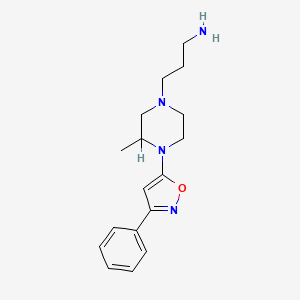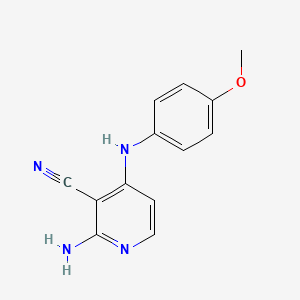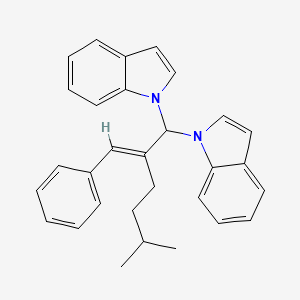
1H-Indole, 1,1'-(5-methyl-2-(phenylmethylene)hexylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique structure that includes a 5-methyl-2-(phenylmethylene)hexylidene group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Méthodes De Préparation
The synthesis of 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- involves several steps. One common method includes the Larock indole annulation reaction, which uses alkyne and 2-bromoaniline in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate (KHCO3) in DMF at 110°C . This reaction yields the desired indole with high regioselectivity and efficiency.
Analyse Des Réactions Chimiques
1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are investigated for potential therapeutic applications, such as anti-inflammatory and antitumor agents.
Industry: Indole compounds are used in the production of dyes, fragrances, and agricultural chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- involves its interaction with various molecular targets and pathways. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- include other indole derivatives such as:
1-Methyl-2-phenylindole: Known for its reactivity with nitrogen dioxide and malondialdehyde.
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Benzyloxyindole: Used in various synthetic applications.
The uniqueness of 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
73545-10-5 |
|---|---|
Formule moléculaire |
C30H30N2 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
1-[(2E)-2-benzylidene-1-indol-1-yl-5-methylhexyl]indole |
InChI |
InChI=1S/C30H30N2/c1-23(2)16-17-27(22-24-10-4-3-5-11-24)30(31-20-18-25-12-6-8-14-28(25)31)32-21-19-26-13-7-9-15-29(26)32/h3-15,18-23,30H,16-17H2,1-2H3/b27-22+ |
Clé InChI |
WIVROQITFIGIOA-HPNDGRJYSA-N |
SMILES isomérique |
CC(C)CC/C(=C\C1=CC=CC=C1)/C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
SMILES canonique |
CC(C)CCC(=CC1=CC=CC=C1)C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


